4-((4-Chlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
CAS No. |
613249-67-5 |
|---|---|
Molecular Formula |
C17H15ClN4OS |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
4-[(E)-(4-chlorophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4OS/c1-2-23-15-5-3-4-13(10-15)16-20-21-17(24)22(16)19-11-12-6-8-14(18)9-7-12/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |
InChI Key |
VFASIPMTFHMMME-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazide Intermediate Synthesis
The precursor 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is synthesized by cyclizing potassium dithiocarbazinate with hydrazine hydrate. Key steps include:
-
Reagents : 3-ethoxyphenylacetic hydrazide, carbon disulfide (CS₂), potassium hydroxide (KOH).
-
Mechanism : The hydrazide undergoes nucleophilic attack by CS₂, followed by cyclization to form the triazole-thiol core.
Characterization Data :
-
IR : Peaks at 943 cm⁻¹ (N–C–S stretch), 1278 cm⁻¹ (N–N–C stretch), and 696 cm⁻¹ (C–S stretch).
-
¹H NMR : δ 7.7 ppm (aromatic protons), δ 14.6 ppm (S–H proton).
Schiff Base Condensation
The triazole-thiol intermediate is functionalized via Schiff base formation with 4-chlorobenzaldehyde to introduce the chlorobenzylidene group.
Reaction Optimization
-
Reagents : 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, 4-chlorobenzaldehyde, catalytic H₂SO₄ or acetic acid.
Mechanistic Insight :
The primary amine (-NH₂) on the triazole ring reacts with the aldehyde group (-CHO) to form an imine (-N=CH-), with water eliminated as a byproduct.
Characterization Data :
-
IR : Absence of NH₂ peaks; new C=N stretch at 1630–1640 cm⁻¹.
-
¹H NMR : δ 8.7 ppm (N=CH proton), δ 7.5–7.9 ppm (aromatic protons).
Comparative Analysis of Synthetic Routes
Key Observations :
-
The cyclization-Schiff base sequence (Steps 1 + 2) achieves higher yields than one-pot methods due to better control over intermediate purity.
-
Catalytic H₂SO₄ outperforms acetic acid in Schiff base reactions, reducing side product formation.
Solvent and Temperature Effects
Solvent Selection
Temperature Optimization
Structural Confirmation and Challenges
X-ray Crystallography
Single-crystal studies reveal:
Common Side Reactions
-
Oxidation of Thiol : Mitigated by conducting reactions under nitrogen.
-
Imine Hydrolysis : Controlled by maintaining anhydrous conditions.
Scale-Up and Industrial Feasibility
-
Batch Reactors : 10-L batches achieve consistent yields (72–75%).
-
Green Chemistry : Substituting ethanol with PEG-400 reduces waste by 40%.
Pharmacological Relevance
While beyond preparation scope, it is noteworthy that structural analogs exhibit:
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation to form disulfides or sulfonic acids, depending on reaction conditions:
| Reaction Type | Reagents/Conditions | Major Product | Notes |
|---|---|---|---|
| Disulfide formation | H₂O₂, I₂, or atmospheric O₂ | Bis(1,2,4-triazole) disulfide derivative | Occurs under mild oxidative conditions |
| Sulfonic acid formation | KMnO₄/H₂SO₄ or HNO₃ (concentrated) | Triazole sulfonic acid | Requires strong acidic oxidizers |
The disulfide bond formation is reversible and often exploited in dynamic combinatorial chemistry.
Alkylation and Acylation
The thiol group acts as a nucleophile, reacting with alkyl halides or acylating agents:
| Reaction Type | Reagents/Conditions | Major Product | Selectivity |
|---|---|---|---|
| Alkylation | CH₃I, C₂H₅Br in NaOH/EtOH | S-alkylated triazole derivatives | Preferential attack at sulfur over nitrogen |
| Acylation | AcCl, (CH₃CO)₂O in pyridine | Thioester derivatives | Requires anhydrous conditions |
Methyl iodide reacts quantitatively under basic conditions to yield stable S-methylated products.
Reduction of the Imine Bond
The C=N bond in the chlorobenzylidene moiety is reduced to a C-N single bond:
| Reagents/Conditions | Major Product | Yield* |
|---|---|---|
| NaBH₄ in MeOH/THF | Secondary amine derivative | 70–85% |
| H₂/Pd-C in EtOAc | Saturated amine | >90% |
*Reported yields are representative and vary with substrate concentration .
The reduced product exhibits enhanced solubility in polar solvents due to the amine group.
Nucleophilic Substitution
The triazole ring undergoes substitution at the N-1 or N-2 positions:
| Nucleophile | Conditions | Position Substituted | Product Application |
|---|---|---|---|
| NH₃ | Reflux in EtOH | N-1 | Precursor for fused heterocycles |
| R-OH | H₂SO₄ catalyst, 80°C | N-2 | Ether-linked bioactive derivatives |
Electron-withdrawing groups on the triazole ring increase susceptibility to nucleophilic attack .
Complexation with Metal Ions
The sulfur and nitrogen atoms coordinate with transition metals:
| Metal Ion | Ligand Sites | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu²⁺ | S (thiol), N (triazole) | Octahedral | 8.2–9.1 |
| Fe³⁺ | N (imine), S (thiol) | Tetrahedral | 6.5–7.3 |
These complexes are studied for catalytic and antimicrobial applications .
Hydrolysis Reactions
The imine bond hydrolyzes under acidic or basic conditions:
| Conditions | Products | Rate Constant (k, s⁻¹) |
|---|---|---|
| HCl (1M), 25°C | 4-Chlorobenzaldehyde + triazole amine | 1.2 × 10⁻³ |
| NaOH (0.5M), 60°C | Degraded aromatic fragments | 3.8 × 10⁻⁴ |
Hydrolysis kinetics are pH-dependent, with faster degradation in strongly acidic media.
Cycloaddition and Ring-Opening
The triazole participates in [3+2] cycloaddition reactions:
| Dipolarophile | Conditions | Product |
|---|---|---|
| Alkyne | Cu(I) catalyst | Fused triazole-isoxazoline |
| Nitrile oxide | RT, toluene | Bicyclic 1,2,4-triazole derivative |
These reactions expand the compound’s utility in synthesizing polycyclic architectures .
Scientific Research Applications
4-((4-Chlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. In cancer research, it is believed to inhibit enzymes involved in cell proliferation, leading to apoptosis of cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Triazole-3-thiol derivatives vary significantly based on substituents at the N-4 and C-5 positions. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance thermal stability and bioactivity. For example, the target compound’s 4-chloro group improves corrosion resistance in coatings , while nitro-substituted analogs () exhibit potent antibacterial activity .
- Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) increase solubility and modulate toxicity. Ligand 55 () with a 4-dimethylaminobenzylidene group shows low acute toxicity (LD₅₀ = 1190 mg/kg) .
Data Tables
Notes
Synthetic Flexibility : The 1,2,4-triazole-3-thiol scaffold allows diverse substitutions, enabling tailored properties for pharmaceuticals or materials .
Toxicity Considerations: Chloro and nitro derivatives often require rigorous toxicity screening, whereas methoxy and dimethylamino analogs are safer .
Research Gaps: Limited data exist on the target compound’s pharmacokinetics and environmental impact, necessitating further study.
Biological Activity
4-((4-Chlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.
- Molecular Formula : C17H15ClN4OS
- Molecular Weight : 348.84 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit key enzymes by binding to their active sites, disrupting various biological pathways essential for cellular function and proliferation. This mechanism underlies its potential therapeutic effects in various diseases.
Antimicrobial Activity
Research has demonstrated significant antimicrobial properties for triazole derivatives. A study on related compounds showed that triazoles exhibit activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as follows:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 1 | 31.25 | Escherichia coli |
| 2 | 62.5 | Staphylococcus aureus |
| 3 | 125 | Pseudomonas aeruginosa |
| 4 | 31.25 | Candida albicans |
These findings suggest that similar activities may be expected from this compound due to its structural similarities with other effective triazole derivatives .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have shown that certain compounds inhibit cancer cell proliferation effectively. For instance, the compound's ability to inhibit specific cancer cell lines was evaluated using the MTT assay, revealing IC50 values indicative of its potency:
| Cell Line | IC50 (μM) |
|---|---|
| HEPG2 | 2.5 |
| MCF7 | 1.8 |
| SW1116 | 3.0 |
| BGC823 | 2.2 |
Such results highlight the potential use of this compound in cancer therapy .
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to this compound:
- Antimicrobial Screening : A recent study synthesized several S-substituted derivatives of triazole and evaluated their antimicrobial activities against various pathogens. The results indicated that modifications on the sulfur atom did not significantly alter antimicrobial efficacy but did enhance overall activity against resistant strains .
- Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The study found that certain modifications led to increased potency against specific types of cancer cells, suggesting a structure–activity relationship that could inform future drug design .
Q & A
Basic: What are the optimal synthetic routes for 4-((4-Chlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol?
Methodological Answer:
The compound can be synthesized via Schiff base condensation between 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 4-chlorobenzaldehyde. Key steps include:
- Dissolving the amino-triazole precursor (1 mmol) in ethanol (20 mL).
- Adding equimolar 4-chlorobenzaldehyde (1 mmol) with 3 drops of glacial acetic acid as a catalyst .
- Refluxing for 6–8 hours, followed by cooling and filtration.
- Recrystallization from ethanol yields the Schiff base product.
Critical Parameters: Ethanol as solvent, AcOH catalysis, and stoichiometric aldehyde-to-amine ratio ensure >70% yield.
Advanced: How do substituents on the benzylidene group modulate biological activity?
Structure-Activity Relationship (SAR) Insights:
Substituents on the benzylidene moiety significantly influence pharmacological properties. For example:
Basic: What spectroscopic techniques confirm the compound’s structure?
Characterization Protocol:
- 1H/13C NMR: Confirm imine (C=N) proton at δ 8.5–9.0 ppm and aromatic protons (δ 6.5–8.0 ppm) .
- FTIR: Stretching vibrations for C=N (1600–1650 cm⁻¹) and S-H (2550–2600 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Molecular ion peak [M+H]+ matching theoretical mass (e.g., m/z 385 for C17H14ClN4OS) .
Advanced: How reliable are in silico toxicity predictions compared to in vivo data?
Data Contradiction Analysis:
- In Silico (QSAR): Predicts LD50 via algorithms (e.g., TOPKAT) with cross-validation R² >0.85 .
- In Vivo: Acute toxicity studies in rodents classify the compound under Class IV toxicity (LD50 = 1190 mg/kg, low risk) .
Resolution: Validate computational models with in vivo LD50 data. Discrepancies may arise from interspecies metabolic differences.
Basic: What protocols assess antimicrobial activity?
Experimental Design:
- Agar Dilution Method: Prepare compound dilutions (1–256 µg/mL) in Mueller-Hinton agar.
- Inoculate with bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans).
- Determine Minimum Inhibitory Concentration (MIC) after 24–48 hours incubation .
Advanced: How to resolve contradictions in cytotoxicity data across cell lines?
Methodological Adjustments:
Contradictions arise due to:
- Cell Line Variability: MCF-7 (breast cancer) vs. A-549 (lung cancer) may show differing IC50 values due to receptor expression .
- Assay Conditions: Optimize incubation time (48 vs. 72 hours) and serum concentration (5% vs. 10% FBS).
Recommendation: Report cell line-specific mechanisms (e.g., apoptosis induction in Huh-7) .
Basic: How is acute toxicity evaluated in preclinical studies?
In Vivo Protocol:
- Administer compound orally to rodents at doses 100–2000 mg/kg.
- Monitor mortality, organ weight changes, and histopathology for 14 days.
- Calculate LD50 using probit analysis (e.g., 1190 mg/kg indicates low toxicity) .
Advanced: What molecular targets drive antitumor activity in triazole derivatives?
Mechanistic Insights:
- Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed in MCF-7 cells .
- Topoisomerase Inhibition: DNA intercalation predicted via molecular docking .
Validation: Combine siRNA knockdown of targets (e.g., Bcl-2) with cytotoxicity assays to confirm pathways.
Basic: What recrystallization solvents maximize purity?
Optimization Strategy:
- Ethanol: Ideal for removing unreacted aldehydes .
- DMF/Water: Suitable for polar derivatives (yield >80%) .
Purity Check: Monitor melting point consistency (e.g., 158–160°C for antitumor derivatives) .
Advanced: How to design derivatives for improved pharmacokinetics?
Rational Drug Design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
